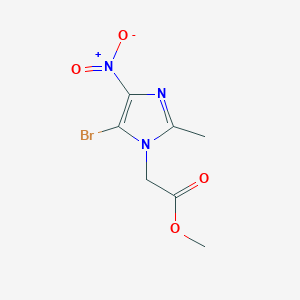

Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Description

Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative characterized by a methyl ester group attached to an imidazole ring substituted with bromo, methyl, and nitro groups at positions 5, 2, and 4, respectively. This compound is structurally related to therapeutic nitroimidazoles like metronidazole but distinguished by its unique substitution pattern and ester functionality. Its synthesis involves reacting methyl bromoacetate with 4(5)-nitro-2-methylimidazole in the presence of potassium carbonate in DMF, followed by crystallization from chloroform-carbon tetrachloride . Single-crystal X-ray analysis reveals a layered packing stabilized by C–H⋯O/N hydrogen bonds, π–π stacking (centroid–centroid distance: 4.66 Å), and weak N–O⋯π interactions . The nitro group at position 4 is notable, as nitroimidazoles with substituents at position 5 generally exhibit higher biological activity .

Properties

IUPAC Name |

methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O4/c1-4-9-7(11(13)14)6(8)10(4)3-5(12)15-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRXNPFXWRXYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1CC(=O)OC)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325306 | |

| Record name | methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811648 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41604-58-4 | |

| Record name | methyl 2-(5-bromo-2-methyl-4-nitroimidazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the imidazole ring: The imidazole ring can be synthesized by the cyclization of appropriate precursors such as glyoxal and ammonia.

Introduction of the bromine atom: The bromine atom can be introduced through bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

Nitration: The nitro group can be introduced by nitration reactions using nitric acid or other nitrating agents.

Esterification: The final step involves the esterification of the imidazole derivative with methanol to form the methyl ester.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include carboxylic acids, amines, and substituted imidazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Nitroimidazole derivatives, including methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate, exhibit significant antimicrobial properties. They are particularly effective against anaerobic bacteria and protozoa. For instance, metronidazole, a well-known nitroimidazole, is used to treat infections such as bacterial vaginosis and trichomoniasis .

Anticancer Potential

Recent studies have highlighted the potential of nitroimidazole compounds in oncology. This compound may serve as a scaffold for developing new anticancer agents. The structural modifications of nitroimidazoles have been linked to enhanced efficacy against various cancer cell lines .

Hypoxia Targeting

Nitroimidazoles are known for their ability to target hypoxic tumor environments. Compounds like this compound can be utilized in designing drugs that selectively activate under low oxygen conditions, enhancing therapeutic outcomes for hypoxic tumors .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Nitroimidazole : Starting from appropriate precursors, the nitro group is introduced into the imidazole ring.

- Bromination : The bromine atom is added to the 5-position of the imidazole ring.

- Acetylation : The final step involves acetylation to yield the desired compound.

The yield and efficiency of these synthetic routes can vary based on the reaction conditions and reagents used .

Case Study 1: Antimicrobial Efficacy

A study investigated various nitroimidazole derivatives for their antimicrobial activity against anaerobic bacteria. This compound was among the compounds tested, showing promising results comparable to established antibiotics like metronidazole .

Case Study 2: Hypoxic Tumor Treatment

Research focused on the use of this compound in combination therapies for treating pancreatic cancer under hypoxic conditions. The compound demonstrated enhanced cytotoxicity when used alongside conventional chemotherapy agents, suggesting its potential role in improving treatment efficacy .

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects . The bromine atom and the imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Findings from Comparative Studies

However, nitro groups at position 4 (vs. 5) are associated with reduced antimicrobial efficacy in clinical nitroimidazoles like metronidazole . Ethyl esters (e.g., compounds) generally exhibit higher metabolic stability than methyl esters due to slower esterase hydrolysis .

Crystallographic and Stability Insights: The target compound’s crystal packing (layered via hydrogen bonds and π-stacking) contrasts with simpler imidazole derivatives like unsubstituted imidazole, which lacks stabilizing substituents . Discontinuation of the compound (as noted in ) may relate to synthetic challenges or instability under storage conditions compared to analogues like Imp. G .

Synthetic Accessibility :

Biological Activity

Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a compound derived from the imidazole family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Molecular Information:

- Molecular Formula: C8H10BrN3O4

- Molecular Weight: 292.09 g/mol

- CAS Number: 139975-78-3

The compound features a bromine atom and a nitro group on the imidazole ring, which are key to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the bromination of 2-methyl-4-nitroimidazole followed by esterification with methyl acetate. This method allows for the introduction of functional groups that enhance its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the imidazole scaffold exhibit significant anticancer properties. For instance, this compound has shown promising results against various cancer cell lines:

In a comparative study, the compound demonstrated lower IC50 values than standard chemotherapeutic agents, indicating higher potency against these cell lines.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Moderate activity |

| Escherichia coli | 16 | Weak activity |

| Bacillus subtilis | 4 | Strong activity |

These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents targeting resistant strains of bacteria.

Case Studies

-

Anticancer Study on A549 Cells :

In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in A549 lung adenocarcinoma cells. The mechanism was attributed to apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation assays . -

Antimicrobial Efficacy Against Resistant Strains :

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant Staphylococcus aureus strains. The results indicated that it effectively inhibited bacterial growth at low concentrations, suggesting potential for therapeutic use against infections caused by resistant pathogens .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution, where methyl bromoacetate reacts with a substituted imidazole precursor. Optimization involves varying bases (e.g., K₂CO₃ vs. Li₂CO₃), solvents (DMF, acetonitrile), and reaction times. For instance, using K₂CO₃ in DMF at room temperature for 48 hours yielded better results compared to other bases like TEA, which led to incomplete reactions . Post-reaction purification via column chromatography with ethyl acetate/hexane gradients is critical for isolating high-purity product.

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

- Thin-layer chromatography (TLC) to monitor reaction progress. For example, ¹H NMR peaks at δ 2.5–3.0 ppm typically confirm the methyl ester group, while bromine and nitro substituents are identified via distinct splitting patterns .

Q. How can researchers handle byproducts or low yields during synthesis?

Common strategies include:

- Adjusting stoichiometric ratios of reactants (e.g., excess imidazole precursor to drive substitution).

- Testing alternative solvents (e.g., acetonitrile instead of DMF for better solubility).

- Neutralizing acidic byproducts post-reaction using aqueous washes .

Q. What derivatives are commonly synthesized from this compound, and how?

The nitro group can be reduced to amine derivatives using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite. Further alkylation or acylation reactions at the imidazole ring or acetate moiety enable diversification. For example, bromine substitution allows Suzuki couplings for aryl functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

SAR studies focus on modifying substituents (e.g., replacing bromine with chlorine or methyl groups) and assessing changes in bioactivity. For anticancer applications, derivatives are tested against cell lines (e.g., MCF-7, HeLa) to correlate structural features (e.g., nitro group positioning) with cytotoxicity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like tyrosine kinases .

Q. What crystallographic tools are recommended for resolving its 3D structure?

Single-crystal X-ray diffraction using SHELX (SHELXL for refinement) or WinGX/ORTEP for visualization is standard. Key parameters include space group determination (e.g., monoclinic C2/c) and hydrogen-bonding analysis. For example, anisotropic displacement ellipsoids in SHELXL refine bromine’s positional disorder .

Q. How do electron-withdrawing groups (e.g., nitro, bromine) influence reactivity in further functionalization?

The nitro group deactivates the imidazole ring, directing electrophilic substitutions to specific positions. Bromine’s steric bulk limits accessibility for nucleophilic attacks, requiring harsh conditions (e.g., Pd-catalyzed cross-couplings). Computational studies (DFT) model charge distribution to predict reaction sites .

Q. What strategies resolve contradictions in synthetic methodologies (e.g., failed base selections)?

Systematic screening of bases (K₂CO₃, NaH) and solvents under inert atmospheres can identify optimal conditions. For example, Li₂CO₃ failed due to poor solubility, while K₂CO₃ in DMF succeeded. Reaction monitoring via TLC or in-situ IR spectroscopy helps troubleshoot intermediates .

Q. How can computational methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock, Glide) and MD simulations model interactions with enzymes like 11β-HSD1. For instance, nitro groups form hydrogen bonds with catalytic residues, while the methyl ester enhances membrane permeability. Validation via IC₅₀ assays confirms computational predictions .

Q. What mechanistic insights explain its potential as an anticancer agent?

The compound’s nitro group undergoes enzymatic reduction in hypoxic tumor environments, generating reactive radicals that damage DNA. Bromine enhances lipophilicity, improving cellular uptake. Flow cytometry and comet assays quantify apoptosis and DNA fragmentation in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.